molecular formula C17H21N3O3S B2790112 N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide CAS No. 2191267-11-3

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide

Cat. No.: B2790112
CAS No.: 2191267-11-3
M. Wt: 347.43
InChI Key: URAGXIKRAVBUMF-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide is a complex organic compound that features a pyrazole ring, a cyclohexyl group, and a benzenesulfonamide moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , suggesting that their targets could be enzymes or proteins essential for the survival of these pathogens.

Mode of Action

For instance, some pyrazole derivatives have shown to inhibit the growth of Leishmania and Plasmodium species , possibly by interacting with key enzymes or disrupting essential biochemical pathways in these organisms.

Biochemical Pathways

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be speculated that the compound might interfere with the metabolic pathways essential for the survival and proliferation of these pathogens.

Result of Action

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might lead to the death of these pathogens, thereby alleviating the symptoms of these diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The cyclohexyl group can be introduced through a series of substitution reactions, while the benzenesulfonamide moiety is often added via sulfonation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Solvent selection and purification steps are also critical to achieving high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science .

Properties

IUPAC Name

4-acetyl-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13(21)14-3-9-17(10-4-14)24(22,23)19-15-5-7-16(8-6-15)20-12-2-11-18-20/h2-4,9-12,15-16,19H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAGXIKRAVBUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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